molecular formula C40H96N14 B139445 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- CAS No. 154487-83-9

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-

Cat. No. B139445
M. Wt: 773.3 g/mol
InChI Key: WAEBEGSYPODNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-, also known as Spermine, is a polyamine that is naturally found in all living organisms. It is a positively charged molecule that is involved in various biological processes such as DNA replication, transcription, and translation. Spermine has also been found to have potential therapeutic applications due to its ability to interact with various biomolecules.

Mechanism Of Action

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- interacts with various biomolecules such as DNA, RNA, and proteins through electrostatic interactions. It has been found to stabilize DNA and RNA structures, which in turn affects their transcription and translation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to interact with various ion channels and receptors, which affects their function and signaling.

Biochemical And Physiological Effects

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been found to have various biochemical and physiological effects such as cell proliferation, differentiation, and apoptosis. It has also been found to regulate various ion channels and receptors, which affects their function and signaling. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have antioxidant properties, which protects cells from oxidative stress.

Advantages And Limitations For Lab Experiments

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has various advantages and limitations for lab experiments. It is a naturally occurring molecule that is readily available, which makes it easy to obtain for experiments. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- is also a positively charged molecule that can interact with various biomolecules, which makes it a versatile molecule for various experiments. However, spermine is also a highly reactive molecule that can interact with various other molecules, which can affect the outcome of experiments.

Future Directions

There are various future directions for spermine research such as the development of spermine-based therapeutics for various diseases. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential applications in gene therapy and drug delivery. Further research is needed to fully understand the mechanism of action of spermine and its potential therapeutic applications.

Synthesis Methods

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- can be synthesized through various methods such as chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of putrescine with 3-aminopropylamine to form spermidine, which is then further reacted with another molecule of 3-aminopropylamine to form spermine. Biological synthesis involves the conversion of ornithine to putrescine by ornithine decarboxylase, which is then further converted to spermidine and spermine by spermidine synthase and spermine synthase, respectively.

Scientific Research Applications

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been extensively studied in various scientific fields such as biochemistry, molecular biology, and pharmacology. It has been found to play a crucial role in the regulation of gene expression, cell proliferation, and differentiation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

CAS RN

154487-83-9

Product Name

4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-

Molecular Formula

C40H96N14

Molecular Weight

773.3 g/mol

IUPAC Name

N,N,N',N'-tetrakis[3-[bis(3-aminopropyl)amino]propyl]butane-1,4-diamine

InChI

InChI=1S/C40H96N14/c41-15-3-25-51(26-4-16-42)37-11-33-49(34-12-38-52(27-5-17-43)28-6-18-44)23-1-2-24-50(35-13-39-53(29-7-19-45)30-8-20-46)36-14-40-54(31-9-21-47)32-10-22-48/h1-48H2

InChI Key

WAEBEGSYPODNCE-UHFFFAOYSA-N

SMILES

C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN

Canonical SMILES

C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN

Other CAS RN

154487-83-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

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